A Comprehensive Technical Guide to the Structural Elucidation of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one
A Comprehensive Technical Guide to the Structural Elucidation of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazin-4-one scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and antiviral agents.[4][5] The introduction of a chlorine atom at the 2-position of this scaffold creates 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one (CAS No. 1613751-69-1), a novel derivative with potential for further functionalization in drug discovery programs.[2][6] This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this target molecule. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the process an analytical chemist would follow. We will proceed from initial mass and compositional analysis to detailed functional group identification and culminate in the complete mapping of the molecular framework, ensuring each step provides self-validating data that reinforces the final structural assignment.
The Strategic Workflow: A Multi-Technique Approach
The structural elucidation of a novel heterocyclic compound is a puzzle where each piece of analytical data provides a unique clue. A sequential and integrated approach is paramount. We begin with techniques that provide broad, foundational information (Molecular Weight, Elemental Formula) and progressively move to high-resolution methods that define the intricate connectivity of every atom.
Our strategy relies on a quartet of analytical pillars:
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Mass Spectrometry (MS): To determine the precise molecular weight and elemental formula.
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Infrared (IR) Spectroscopy: To identify the key functional groups present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete proton and carbon framework and establish atomic connectivity.
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Single-Crystal X-ray Diffraction: As the ultimate, unambiguous confirmation of the three-dimensional structure.
The logical flow of this process is designed to be self-validating, where the hypothesis generated from one technique is tested and confirmed by the next.
Caption: Overall strategy for structure elucidation.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before any detailed structural work, we must confirm the compound's elemental formula. High-resolution mass spectrometry is the gold standard for this purpose, providing mass accuracy to within a few parts per million. This precision allows for the confident determination of the molecular formula, which is the bedrock of our entire elucidation process. For a halogenated compound, MS also offers an immediate, unmistakable signature: the isotopic pattern.[1]
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in HPLC-grade acetonitrile. Dilute this solution 100-fold with a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is crucial for promoting protonation, enabling detection in positive ion mode ([M+H]⁺).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Acquisition Parameters:
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Ionization Mode: Positive ESI.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
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Source Temperature: 120 °C.
-
Data Acquisition: Centroid mode, acquiring spectra at a rate of 1 spectrum/second.
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Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
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Trustworthiness: Expected Data & Interpretation
The molecular formula of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one is C₆H₄ClN₃O. The key to validating our sample is the observation of two specific features in the mass spectrum:
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The Monoisotopic Mass: The calculated exact mass of the protonated molecule [C₆H₄³⁵ClN₃O + H]⁺ is 170.0170. HRMS should detect this ion with an accuracy of < 5 ppm.
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The Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[7][8] This results in a characteristic isotopic pattern for the molecular ion. We will observe the [M+H]⁺ peak for the ³⁵Cl isotope and a second peak, the [M+2+H]⁺, for the ³⁷Cl isotope at approximately 2 m/z units higher. The intensity of the [M+2+H]⁺ peak will be roughly one-third that of the [M+H]⁺ peak.[7] This pattern is a definitive indicator of a single chlorine atom in the molecule.
| Ion Species | Calculated m/z | Expected Relative Intensity |
| [C₆H₄³⁵ClN₃O + H]⁺ | 170.0170 | 100% |
| [C₆H₄³⁷ClN₃O + H]⁺ | 172.0141 | ~32% |
The presence of this characteristic 3:1 isotopic cluster at the correct high-resolution mass provides powerful and trustworthy evidence for the proposed elemental composition.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: With the elemental formula confirmed, the next logical step is to identify the key functional groups. FTIR spectroscopy is an efficient and non-destructive technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[9] For our target molecule, we expect to see clear absorptions for the carbonyl (C=O) group of the triazinone ring, the N-H bond, and vibrations associated with the aromatic pyrrole ring and the C-Cl bond.
Experimental Protocol: KBr Pellet Method
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Sample Preparation: This method is ideal for solid samples and minimizes spectral interference.[10]
-
Gently grind ~1-2 mg of the sample with an agate mortar and pestle.
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Add ~100 mg of dry, IR-grade potassium bromide (KBr) and grind the mixture thoroughly until a fine, homogenous powder is obtained.[11]
-
Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Collection: Collect a background spectrum of the ambient atmosphere. This is critical to subtract interfering signals from atmospheric CO₂ and water vapor.
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Sample Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum.
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Parameters:
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Spectral Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Scans: Average of 16 scans to improve signal-to-noise ratio.
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Trustworthiness: Expected Data & Interpretation
The FTIR spectrum will serve as a molecular fingerprint. Based on literature data for similar triazinone and pyrrole structures, we can predict the key absorption bands.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Reference |
| ~3250 - 3100 | N-H Stretch | Amide/Lactam (in triazinone ring) | Broad peak typical for hydrogen-bonded N-H. |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyrrole ring) | Characteristic of sp² C-H bonds. |
| ~1700 - 1670 | C=O Stretch | Cyclic Amide (Lactam) | Strong, sharp absorption is expected for the triazinone carbonyl.[12] |
| ~1600 - 1450 | C=C & C=N Stretch | Aromatic Ring System | Multiple bands indicating the fused heterocyclic core. |
| ~800 - 700 | C-Cl Stretch | Aryl Chloride | Confirms the presence of the chloro-substituent. |
Observing these bands in the predicted regions provides strong, self-validating evidence for the core pyrrolo-triazinone structure and the presence of the chlorine substituent, corroborating the findings from mass spectrometry.
The Definitive Framework: Multinuclear NMR Spectroscopy
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. It allows us to map the carbon-hydrogen framework, determine the chemical environment of each nucleus, and establish through-bond connectivity. A systematic approach, starting with simple 1D experiments and progressing to more complex 2D correlations, is essential for an unambiguous assignment.[3]
Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for many N-heterocyclic compounds due to its high solubilizing power and its ability to slow the exchange of N-H protons, often allowing them to be observed clearly.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Experimental Suite:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
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COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (2-3 bonds) between protons and carbons. This is critical for connecting molecular fragments and identifying quaternary carbons.
-
Caption: Logical flow of NMR data interpretation.
Trustworthiness: Predicted Spectra & Interpretation
Based on the proposed structure and data from similar pyrrolotriazine derivatives, we can predict the expected NMR signals. The molecule has 4 protons and 6 carbons in distinct chemical environments.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 500 MHz)
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~11.5, br s, 1H | - | C2, C4, C7a |
| 2 | - | ~145 | H1, H7 |
| 4 | - | ~158 (C=O) | H1, H5 |
| 5 | ~6.8, d, J ≈ 3.0 Hz, 1H | ~115 | C4, C6, C7 |
| 6 | ~6.5, t, J ≈ 3.0 Hz, 1H | ~110 | C5, C7, C7a |
| 7 | ~7.5, d, J ≈ 3.0 Hz, 1H | ~125 | C2, C5, C6, C7a |
| 7a | - | ~130 | H5, H6, H7 |
Interpretation Walkthrough:
-
¹H NMR: Expect three signals in the aromatic region (δ 6.5-7.5 ppm) for the pyrrole ring protons and one downfield, broad singlet for the N-H proton. The coupling pattern (doublet, triplet, doublet) will be characteristic of a 3-spin system on the pyrrole ring.
-
¹³C NMR: Expect six signals. The carbonyl carbon (C4) will be the most downfield (~158 ppm), followed by the five sp² carbons of the fused ring system.
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HSQC: Will show three cross-peaks, definitively connecting H5 to C5, H6 to C6, and H7 to C7.
-
HMBC: This is the key experiment. Correlations from the N-H proton (H1) to the carbonyl carbon (C4) and the chloro-substituted carbon (C2) will confirm the triazinone ring structure. Correlations from the pyrrole protons (H5, H6, H7) to the quaternary bridgehead carbon (C7a) will confirm the fusion of the two rings.
The Final Arbiter: Single-Crystal X-ray Diffraction
Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also bond lengths, bond angles, and intermolecular interactions. While contingent on the ability to grow suitable crystals, it remains the gold standard for structural confirmation.
Experimental Protocol
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Crystal Growth: High-purity sample is required. Slow evaporation of a saturated solution is a common and effective method. Solvents to be screened include ethyl acetate, acetone, and dichloromethane, or mixtures thereof. The goal is to grow single, defect-free crystals of sufficient size (>0.1 mm in all dimensions).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The instrument uses a focused beam of X-rays (e.g., Mo Kα radiation) to irradiate the crystal, which diffracts the X-rays in a specific pattern based on its internal lattice structure.
-
Structure Solution and Refinement: The diffraction pattern is processed computationally to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to achieve the best fit with the experimental data.
Trustworthiness: Expected Outcome
The resulting crystal structure would provide a 3D model of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one, confirming the planarity of the fused ring system and providing precise geometric data. This would serve as the final, unambiguous validation of the structure deduced from spectroscopic methods.
Conclusion: A Synthesized and Validated Structural Assignment
By systematically applying a suite of modern analytical techniques, the structure of 2-chloro-1H,4H-pyrrolo[2,1-f]triazin-4-one can be elucidated with a high degree of confidence. High-resolution mass spectrometry establishes the correct elemental formula (C₆H₄ClN₃O) through precise mass measurement and the characteristic 3:1 isotopic signature of chlorine. FTIR spectroscopy confirms the presence of key functional groups, notably the lactam C=O and N-H moieties. Finally, a comprehensive set of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, confirming the connectivity of the fused pyrrolo[2,1-f]triazin-4-one core. Each step in this workflow provides data that is validated by subsequent experiments, culminating in a robust and trustworthy structural assignment ready for application in medicinal chemistry and drug development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. azooptics.com [azooptics.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. mdpi.com [mdpi.com]
